molecular formula C19H22N2O4S B4895300 N-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B4895300
M. Wt: 374.5 g/mol
InChI Key: HUIANJHYJNAMFW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound It features a benzenesulfonamide core with a morpholine ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine.

    Introduction of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the methylphenyl group: This step involves the reaction of the intermediate compound with a methylphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N-[2-(piperidin-4-yl)-2-oxoethyl]benzenesulfonamide
  • N-(4-methylphenyl)-N-[2-(pyrrolidin-4-yl)-2-oxoethyl]benzenesulfonamide
  • N-(4-methylphenyl)-N-[2-(azepan-4-yl)-2-oxoethyl]benzenesulfonamide

Uniqueness

N-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. This distinguishes it from similar compounds with different ring structures, such as piperidine or pyrrolidine.

Properties

IUPAC Name

N-(4-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-16-7-9-17(10-8-16)21(15-19(22)20-11-13-25-14-12-20)26(23,24)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIANJHYJNAMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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